Z-D-Ala-Phe-OH Z-D-Ala-Phe-OH
Brand Name: Vulcanchem
CAS No.: 19542-44-0
VCID: VC21039548
InChI: InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17+/m1/s1
SMILES: CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4 g/mol

Z-D-Ala-Phe-OH

CAS No.: 19542-44-0

Cat. No.: VC21039548

Molecular Formula: C20H22N2O5

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Z-D-Ala-Phe-OH - 19542-44-0

Specification

CAS No. 19542-44-0
Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
IUPAC Name (2S)-3-phenyl-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17+/m1/s1
Standard InChI Key BVNXQVWGWUHKMK-PBHICJAKSA-N
Isomeric SMILES C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Z-D-Ala-Phe-OH, also known as N-benzoxycarbonyl-D-alanyl-L-phenylalanine, is a protected dipeptide comprising D-alanine and L-phenylalanine residues, with the N-terminus protected by a benzyloxycarbonyl (Z or Cbz) group. This compound features a unique stereochemical configuration that contributes to its stability and specific biochemical interactions.

Basic Chemical Properties

The fundamental chemical properties of Z-D-Ala-Phe-OH provide important parameters for research applications and formulation development:

PropertyValue
CAS Number19542-44-0
Molecular FormulaC₂₀H₂₂N₂O₅
Molecular Weight370.4 g/mol
IUPAC Name(2S)-3-phenyl-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Common SynonymsCbz-D-Ala-L-Phe, N-benzoxycarbonyl-D-alanyl-L-phenylalanine
Physical StateSolid
Structural ComponentsBenzyloxycarbonyl group, D-alanine residue, L-phenylalanine residue

The molecular structure contains a peptide bond linking the carboxyl group of D-alanine to the amino group of L-phenylalanine, while the amino terminus of D-alanine is protected with the benzyloxycarbonyl group. The C-terminus remains as a free carboxylic acid group, which is available for further reactions or interactions .

Physicochemical Properties

Understanding the physicochemical characteristics of Z-D-Ala-Phe-OH is essential for its effective use in research and development:

PropertyCharacteristic
SolubilitySoluble in polar solvents (water, methanol); less soluble in non-polar solvents like chloroform
StabilityRequires storage away from moisture and light sources; stable under normal laboratory conditions
Optical ActivityExhibits specific optical rotation due to stereogenic centers
ReactivityCarboxylic acid group available for coupling reactions; Z-group provides N-terminal protection

The compound's solubility profile makes it suitable for various reaction conditions, particularly in aqueous and polar organic environments commonly used in peptide synthesis and biochemical assays.

Synthesis Methods

Z-D-Ala-Phe-OH can be synthesized through various methods, with solid-phase peptide synthesis being one of the most commonly employed techniques.

Solid-Phase Peptide Synthesis

The solid-phase approach offers advantages in terms of efficiency and purity:

  • Anchoring of L-phenylalanine to a solid support resin

  • Coupling with Z-protected D-alanine using appropriate coupling reagents

  • Cleavage from the resin under conditions that preserve the Z-protection

  • Purification of the final compound

This method minimizes side reactions and facilitates purification, resulting in high-purity Z-D-Ala-Phe-OH suitable for research applications.

Solution-Phase Synthesis

Solution-phase synthesis provides an alternative approach, particularly for larger-scale production:

  • Preparation of Z-D-Ala-OH by treating D-alanine with benzyloxycarbonyl chloride

  • Activation of the carboxyl group of Z-D-Ala-OH

  • Coupling with L-phenylalanine or L-phenylalanine methyl ester

  • If using the methyl ester, a subsequent hydrolysis step to obtain the free acid

Common coupling reagents include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various triazole-based activating agents to enhance coupling efficiency and minimize racemization .

Industrial Production Considerations

For commercial production, several factors require optimization:

  • Selection of cost-effective protecting groups and coupling reagents

  • Scale-up parameters to maintain reaction efficiency and product quality

  • Purification strategies to achieve the desired purity standards

  • Quality control protocols to ensure batch-to-batch consistency

Industrial synthesis typically builds upon laboratory methods but incorporates modifications to improve yield, purity, and cost-effectiveness.

Biological Significance and Applications

The unique structure of Z-D-Ala-Phe-OH confers specific properties that make it valuable in various biological applications.

Enzymatic Interactions

Z-D-Ala-Phe-OH exhibits important interactions with enzymatic systems:

  • The D-configuration of alanine provides resistance to many proteolytic enzymes that preferentially hydrolyze peptide bonds involving L-amino acids

  • The compound can serve as a substrate or inhibitor for specific peptidases

  • The Z-protecting group modifies the interaction profile with enzymes compared to the unprotected dipeptide

  • The L-phenylalanine component can engage in specific recognition interactions at enzyme binding sites

These characteristics make Z-D-Ala-Phe-OH valuable in studying enzyme kinetics, specificity, and inhibition mechanisms.

Research Applications

The compound finds application in diverse research areas:

Application AreaSpecific Uses
Peptide SynthesisBuilding block for larger peptides; model for developing new coupling methods
Enzyme StudiesSubstrate for investigating peptidase activity and specificity
Structure-Activity RelationshipsProbing the importance of D-amino acids in biological recognition
Pharmaceutical DevelopmentPrecursor for bioactive peptides with enhanced stability
Biochemical AssaysReference standard in analytical methods

Researchers utilize Z-D-Ala-Phe-OH in developing new synthetic methodologies and understanding fundamental aspects of peptide chemistry and biology.

Pharmaceutical Relevance

In pharmaceutical contexts, Z-D-Ala-Phe-OH offers several advantages:

  • The D-alanine residue enhances stability against enzymatic degradation

  • The protected dipeptide structure serves as a building block for more complex therapeutically active peptides

  • The compound can be used to develop peptide-based drug delivery systems

  • Structure-activity relationship studies using this compound provide insights for rational drug design

These properties make Z-D-Ala-Phe-OH valuable in the development of peptide-based pharmaceuticals with improved pharmacokinetic profiles.

Comparative Analysis

Understanding Z-D-Ala-Phe-OH in relation to similar compounds provides valuable context for its applications and properties.

Comparison with Structural Analogues

A comparison with structurally related compounds highlights the significance of Z-D-Ala-Phe-OH's specific features:

CompoundKey Structural DifferenceFunctional Implications
Z-L-Ala-Phe-OHL-alanine instead of D-alanineMore susceptible to enzymatic degradation; different conformational properties
Z-D-Ala-Phe-OMeMethyl ester at C-terminusEnhanced lipophilicity; requires hydrolysis to generate free acid
Z-D-Phe-Val-OHDifferent amino acid sequenceDifferent substrate specificity; altered physicochemical properties
Z-D-Ala-OHSingle amino acidSimpler structure; different reactivity profile

These structural variations result in different biological activities, stability profiles, and applications in research and pharmaceutical development .

Structure-Activity Relationships

The specific structural features of Z-D-Ala-Phe-OH contribute to its biological activities:

  • The D-configuration of alanine alters the backbone conformation compared to L-alanine

  • The phenyl side chain of phenylalanine enables hydrophobic and π-stacking interactions

  • The Z-protecting group adds hydrophobicity and steric bulk, affecting solubility and molecular recognition

  • The free carboxylic acid group provides a site for further functionalization or ionic interactions

These structure-activity relationships are critical in understanding the behavior of Z-D-Ala-Phe-OH in biological systems and its potential for modification to enhance specific properties.

SupplierProduct FormTypical Purity
VulcanchemPowder/crystalline>98.0%
CymitQuimicaVarious package sizes>98.0%
GlpBioPowder/solution>98.0%

The compound is typically available in different quantities to accommodate various research needs, from milligram-scale analytical work to gram-scale synthesis projects .

Recent Research Developments

Recent scientific investigations involving Z-D-Ala-Phe-OH have expanded our understanding of its applications and properties.

Synthetic Methodology Advancements

Recent advances in synthetic approaches include:

  • Development of more efficient coupling protocols with reduced racemization

  • Application of green chemistry principles to minimize environmental impact

  • Exploration of enzymatic methods for stereoselective synthesis

  • Implementation of flow chemistry techniques for continuous production

These methodological advances have improved the accessibility and quality of Z-D-Ala-Phe-OH for research applications .

Emerging Applications

New applications for Z-D-Ala-Phe-OH continue to emerge in various fields:

  • Development of peptide-based materials with defined structural properties

  • Incorporation into peptide drug conjugates for targeted delivery

  • Use in designing peptide-based enzyme inhibitors

  • Application in peptidomimetic design to enhance pharmacological properties

These emerging applications highlight the continued relevance of Z-D-Ala-Phe-OH in advancing peptide science and technology.

Analytical Considerations

Analytical characterization of Z-D-Ala-Phe-OH is essential for ensuring quality and performance in research applications.

Analytical Methods

Several techniques are commonly employed for the analysis of Z-D-Ala-Phe-OH:

Analytical TechniqueInformation Provided
HPLCPurity assessment, quantitative analysis
Mass SpectrometryMolecular weight confirmation, structural characterization
NMR SpectroscopyStructural confirmation, stereochemical analysis
Optical RotationStereochemical purity, confirmation of D/L configuration
FTIR SpectroscopyFunctional group analysis, hydrogen bonding patterns

These analytical methods provide complementary information for comprehensive characterization of Z-D-Ala-Phe-OH .

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